Bisabolangelone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bisabolangelone is a sesquiterpene compound isolated from the plant Angelica polymorpha, which is known for its various biological and pharmacological activities. This compound has been identified as a potent inhibitor of the gastric H+/K±ATPase enzyme, making it a potential therapeutic agent for managing gastric ulcer disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisabolangelone can be synthesized through various chemical reactions involving sesquiterpene precursors. The synthetic routes typically involve the cyclization of linear sesquiterpenes under acidic or basic conditions, followed by oxidation and reduction steps to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Angelica polymorpha using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Bisabolangelone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can yield this compound derivatives with different pharmacological properties.

Substitution: Substitution reactions involving halogens or other functional groups can modify the chemical structure of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced or modified biological activities. For example, reduction derivatives of this compound have shown better inhibitory activities against H+/K±ATPase compared to the parent compound .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.

Biology: Investigated for its anti-microbial, cytotoxic, and anti-inflammatory properties.

Industry: Used in the development of new pharmaceuticals and as a natural insect deterrent.

Mecanismo De Acción

Bisabolangelone exerts its effects primarily by inhibiting the gastric H+/K±ATPase enzyme. This enzyme is responsible for the acidification of the gastric lumen, and its inhibition by this compound leads to reduced gastric acid secretion. The binding of this compound to the enzyme involves hydrogen bonds with specific amino acid residues, such as Cys778, Gln889, and Tyr893 .

Comparación Con Compuestos Similares

Similar Compounds

Bisabolol: Another sesquiterpene with anti-inflammatory and anti-microbial properties.

Farnesol: A sesquiterpene alcohol with anti-tumor and anti-microbial activities.

Nerolidol: Known for its anti-parasitic and anti-inflammatory effects.

Uniqueness of Bisabolangelone

This compound is unique due to its potent inhibitory effect on the gastric H+/K±ATPase enzyme, which is not commonly observed in other similar sesquiterpenes. This makes it a promising candidate for the development of new treatments for gastric ulcer disease .

Actividad Biológica

Bisabolangelone is a sesquiterpene compound primarily derived from various plants, including Ostericum koreanum and Angelica polymorpha. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, antibacterial, and potential anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

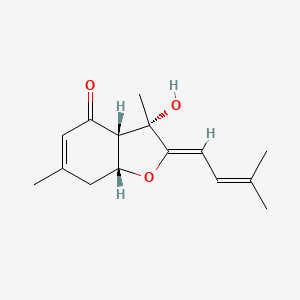

This compound is characterized by its unique sesquiterpene structure, which contributes to its biological effects. Its molecular formula is C15H22O, and it features a bicyclic structure that is typical of many terpenoids.

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that this compound effectively inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions, along with the inhibition of nuclear factor-kappaB (NF-kB) translocation and mitogen-activated protein kinases (MAPKs) phosphorylation pathways .

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and PGE2 production | Suppression of iNOS and COX-2; inhibition of NF-kB and MAPK pathways |

2. Antibacterial Activity

This compound has also shown promising antibacterial properties. In vitro studies indicated that it possesses activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound derivatives. One study synthesized several oxime derivatives of this compound and evaluated their inhibitory activities on H+, K+-ATPase, which is crucial for cancer cell proliferation. The most effective derivative exhibited a high binding affinity and significant inhibitory activity, indicating potential for further development as an anticancer therapeutic .

| Compound | Activity | Binding Affinity (pIC50) |

|---|---|---|

| This compound Oxime Derivative 1 | H+, K+-ATPase Inhibition | 6.36 |

| This compound Oxime Derivative 2 | H+, K+-ATPase Inhibition | 5.80 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various health contexts:

- Gastric Ulcer Prevention : A study involving Angelica polymorpha extracts containing this compound demonstrated significant healing effects on gastric ulcers in rat models. The treatment increased microvessel density and vascular endothelial growth factor (VEGF) mRNA expression, suggesting enhanced angiogenesis during the healing process .

- Neuroprotective Effects : Research into odorant-like compounds has indicated that this compound may activate olfactory receptors that could influence neurodegenerative processes, highlighting its potential role in CNS-related therapies .

Propiedades

Número CAS |

30557-81-4 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |

Clave InChI |

GNWNPLBSEQDDQV-VRBKASCLSA-N |

SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

SMILES isomérico |

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |

SMILES canónico |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

Sinónimos |

bisabolangelone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.